d-Laserpitin
Description
d-Laserpitin (CAS# 134002-17-8) is a pyranocoumarin derivative first isolated from the roots of Peucedanum sp. (Apiaceae family) . Structurally, it is identified as 3′(S)-hydroxy-4′(S)-angeloyloxy-dihydroseselin, with the molecular formula C₁₉H₂₀O₆ and a molecular weight of 344.4 g/mol . It is predominantly found in specific chemotypes of Phlojodicarpus sibiricus, particularly in the Chita region of Siberia, where it constitutes 19.69–21.52 mg/g of root biomass . This compound exhibits notable anxiolytic activity in zebrafish larvae models, modulating locomotion and thigmotaxis behaviors under light-dark conditions .
Properties
Molecular Formula |
C19H20O6 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(9S,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-14-12(25-19(3,4)17(16)21)8-6-11-7-9-13(20)23-15(11)14/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m0/s1 |
InChI Key |
QPLSCFLMIOADPA-LNUYWUECSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: d-Laserpitin can be synthesized through various organic synthesis methods. One common approach involves the use of liquid-liquid chromatography for isolation from plant sources . The synthetic route typically includes the esterification of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Seseli devenyense Simonk. The extraction process includes solvent extraction followed by purification using chromatographic techniques . The compound is then crystallized to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: d-Laserpitin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products:
Scientific Research Applications
d-Laserpitin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and synthetic precursor in organic chemistry research.
Biology: Investigated for its anxiolytic activity and potential effects on neurological diseases.
Medicine: Explored for its potential therapeutic effects in treating anxiety and other neurological disorders.
Mechanism of Action
The mechanism of action of d-Laserpitin involves its interaction with specific molecular targets and pathways in the body. It exerts its anxiolytic effects by modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system . This compound binds to GABA receptors, enhancing the inhibitory effects of GABA and reducing anxiety .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of d-Laserpitin and Related Coumarins
Key Comparative Insights
Structural Variations: this compound and dihydrosamidin share a dihydropyranocoumarin core but differ in substituents. This compound has an angeloyloxy group at C4′, whereas dihydrosamidin contains additional hydroxylation and methylation patterns . Compared to cis-khellactone (a simpler coumarin), this compound’s larger structure (C19 vs.
Geographical Specificity: this compound is restricted to transitional chemotypes of P. sibiricus (e.g., Chita), while dihydrosamidin dominates in northern populations (Yakutia). This distribution correlates with ecological adaptations to temperature and soil composition .
Biological Activity :
- Anxiolytic Effects : this compound reduces locomotion in zebrafish larvae by 25–40% at 50 µM, comparable to diazepam . In contrast, cis-khellactone shows similar efficacy but requires higher concentrations (100 µM) .
- Anti-Obesity Activity : Dihydrosamidin inhibits triglyceride accumulation in 3T3-L1 adipocytes by 19.8–22.6% at 20 µg/mL, a property absent in this compound .
Commercial Availability :
- This compound is less commercially accessible than praeruptorins or pteryxin, which are standardized for cardiovascular and anti-inflammatory drug development .
Biological Activity
d-Laserpitin, a pyranocoumarin isolated from the fruits of Seseli devenyense, has garnered attention for its diverse biological activities. This compound is characterized by its structure and has been studied for its potential therapeutic effects, particularly in neuropharmacology and cytotoxicity.
Chemical Structure and Properties
- Chemical Formula :
- CAS Number : 134002-17-8
- Molecular Weight : 344.36 g/mol
- Classification : Pyranocoumarin
Biological Activities
This compound exhibits several biological activities, including:
- Anxiolytic Activity : Research indicates that this compound has significant anxiolytic effects, demonstrated through behavioral assays in zebrafish larvae. The compound was tested under light-dark transitions, revealing its impact on locomotor activity and thigmotaxis, which are indicators of anxiety-like behavior .
- Cytotoxic Effects : Studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. The compound's antiproliferative effects were assessed using MTT and sulforhodamine B (SRB) assays, indicating its potential as a lead compound in cancer therapy .
- Neuroprotective Effects : The compound's influence on the central nervous system has been investigated, with findings suggesting that it may protect against neurodegenerative processes .
The mechanisms underlying the biological activities of this compound involve modulation of neurotransmitter systems and cellular pathways:
- GABAergic Modulation : this compound appears to influence GABA receptors, which play a crucial role in anxiety regulation. Its structural features may enhance binding affinity to these receptors, contributing to its anxiolytic effects .
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress, a factor often implicated in cancer progression and neurodegeneration .
Table 1: Summary of Biological Activities of this compound
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